An In-depth Technical Guide to (Carboxymethoxy)amino](oxo)acetic Acid
An In-depth Technical Guide to (Carboxymethoxy)amino](oxo)acetic Acid
Introduction
(Carboxymethoxy)amino](oxo)acetic acid, systematically named N-(carboxymethoxy)oxamic acid, is an intriguing yet sparsely documented organic compound. Its chemical structure, which incorporates multiple functional groups including two carboxylic acids, an amide, and an ether linkage, suggests a rich and complex chemical reactivity profile. This guide aims to provide a comprehensive technical overview of this molecule, addressing its structure, predicted properties, a plausible synthetic route, and potential applications for researchers in chemistry and drug discovery. While experimental data on this specific molecule is limited, this document will draw upon established principles of organic chemistry and data from analogous structures to present a scientifically grounded perspective.
Chemical Structure and Nomenclature
The fundamental structure of (Carboxymethoxy)amino](oxo)acetic acid (CAS Number: 177902-90-8) features an oxamic acid core, where the amide nitrogen is substituted with a carboxymethoxy group.[1] This arrangement results in a molecule with two acidic protons, lending it the characteristics of a dicarboxylic acid.[2][3]
Synonyms:
-
N-(Carboxymethoxy)oxamic acid[1]
-
2-(carboxymethoxyaMino)-2-oxoacetic acid[1]
-
Acetic acid, 2-[(carboxymethoxy)amino]-2-oxo-[1]
-
Acetic acid, [(carboxymethoxy)amino]oxo- (9CI)[1]
The presence of two carboxyl groups is a defining feature, suggesting that the molecule can act as a diprotic acid.[2] The proximity of these groups, separated by an N-O bond, likely influences their respective acidities.[4]
Predicted Physicochemical Properties
Due to the limited experimental data, the following properties are predicted based on its chemical structure and data from similar compounds. These predictions offer a valuable starting point for experimental design and handling.
| Property | Predicted Value | Source |
| Molecular Formula | C4H5NO6 | [1] |
| Molecular Weight | 163.09 g/mol | [1] |
| Density | 1.696 ± 0.06 g/cm³ | [1] |
| pKa1 | 2.46 ± 0.10 | [1] |
| pKa2 | Likely higher than pKa1 | Inferred from[2][4] |
| Appearance | Likely a solid | Inferred from[5] |
| Water Solubility | Expected to be high | Inferred from[6] |
| Storage Temperature | Room Temperature | [1] |
The bifunctional nature of dicarboxylic acids often leads to unique reactivity compared to their monocarboxylic counterparts, including enhanced acidity and the potential to form cyclic derivatives.[2] Shorter-chain dicarboxylic acids tend to be solids with high melting points and good water solubility.[2][6] The acidity of dicarboxylic acids is characterized by two pKa values; the first dissociation is typically stronger due to the inductive effect of the second carboxyl group.[4]
Proposed Synthetic Pathway
A plausible synthetic route to (Carboxymethoxy)amino](oxo)acetic acid involves the N-alkylation of a protected oxamic acid derivative with a suitable carboxymethylating agent, followed by deprotection. A common method for forming oxamic acids is the reaction of an amine with a derivative of oxalic acid, such as diethyl oxalate.[7]
Experimental Protocol: Synthesis of (Carboxymethoxy)amino](oxo)acetic Acid
Step 1: Synthesis of N-hydroxyoxamic acid ethyl ester
-
To a solution of hydroxylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in ethanol at 0 °C, add diethyl oxalate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-hydroxyoxamic acid ethyl ester.
Causality: The use of triethylamine is to neutralize the HCl salt of hydroxylamine, liberating the free amine for nucleophilic attack on the diethyl oxalate. Ethanol is a suitable solvent for this reaction.
Step 2: N-alkylation with ethyl bromoacetate
-
To a solution of N-hydroxyoxamic acid ethyl ester (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the alkoxide.
-
Add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diester by column chromatography.
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group, forming a nucleophilic oxygen that readily reacts with the electrophilic ethyl bromoacetate. DMF is a polar aprotic solvent that facilitates this type of reaction.
Step 3: Hydrolysis to (Carboxymethoxy)amino](oxo)acetic acid
-
Dissolve the purified diester from Step 2 in a mixture of water and a co-solvent like tetrahydrofuran (THF).
-
Add an excess of a strong base, such as lithium hydroxide (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 1-2 with a strong acid like hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic extracts, filter, and remove the solvent in vacuo to yield the final product, (Carboxymethoxy)amino](oxo)acetic acid.
Causality: Lithium hydroxide is used for the saponification of the two ester groups to their corresponding carboxylic acids. Acidification is necessary to protonate the carboxylate salts to yield the final dicarboxylic acid.
Hypothetical Spectroscopic Characterization
Should this compound be synthesized, a standard battery of spectroscopic techniques would be employed for its characterization. [8][9]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the carboxymethoxy group. The chemical shift of this peak would be influenced by the adjacent oxygen and nitrogen atoms. The acidic protons of the carboxylic acids would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would be expected to show four distinct signals: two for the carbonyl carbons of the carboxylic acid and amide groups, one for the methylene carbon, and one for the carbonyl carbon of the oxamic acid moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad O-H stretching vibrations from the carboxylic acid groups. Strong C=O stretching absorptions for the carboxylic acids and the amide would also be prominent. The C-O-C stretching of the ether linkage would also be observable. [9]* Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing a highly accurate molecular weight. The fragmentation pattern could provide further structural information. [10]
Safety and Handling
As a dicarboxylic acid, (Carboxymethoxy)amino](oxo)acetic acid is expected to be a skin and eye irritant. [11]Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area.
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